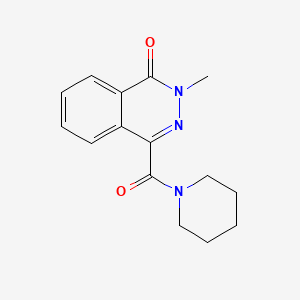
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are critical for cancer cell survival. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has also been reported to exhibit other biological activities. Studies have shown that the compound exhibits antimicrobial activity against a wide range of bacteria and fungi. The compound has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone. One area of research is the development of new analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the compound's antimicrobial and antiviral activities could be further explored for the development of new treatments for infectious diseases.
Métodos De Síntesis
The synthesis of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone involves the reaction of 2-methyl-4-(chlorocarbonyl)phthalazin-1(2H)-one with piperidine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by treatment with a suitable acid.
Aplicaciones Científicas De Investigación
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Studies have shown that the compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
2-methyl-4-(piperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(19)12-8-4-3-7-11(12)13(16-17)15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMBFNODFMDVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
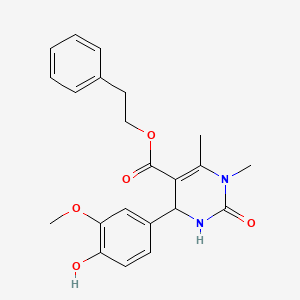
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)

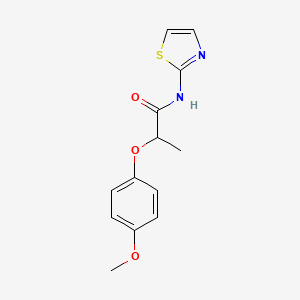
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
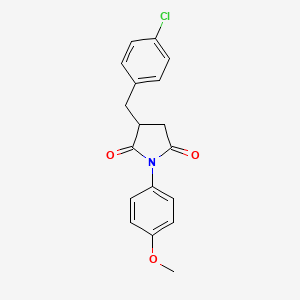

![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)
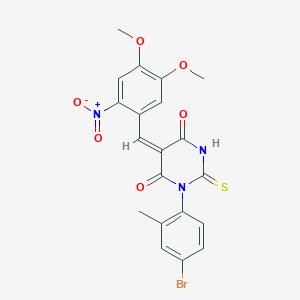
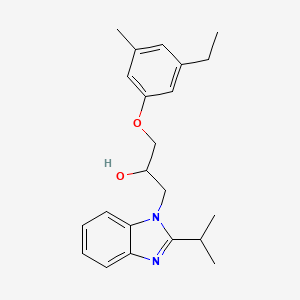
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)